molecular formula C13H21N3 B1336945 4-(4-Propylpiperazin-1-yl)aniline CAS No. 927998-85-4

4-(4-Propylpiperazin-1-yl)aniline

Cat. No. B1336945
M. Wt: 219.33 g/mol
InChI Key: GUSNDANPCWHFBH-UHFFFAOYSA-N
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Description

“4-(4-Propylpiperazin-1-yl)aniline” is an organic compound that is used as an important intermediate in various fields such as agrochemical, pharmaceutical, and dyestuff .


Molecular Structure Analysis

The molecular structure of “4-(4-Propylpiperazin-1-yl)aniline” consists of a piperazine ring attached to an aniline group . The molecular formula is C13H21N3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Microwave Heating Synthesis : A new series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles were synthesized using a process involving microwave irradiation. This included the preparation of 4-fluoro-5-(4-phenylpiperazin-1-yl)benzene-1,2-diamine, a compound related to 4-(4-Propylpiperazin-1-yl)aniline, demonstrating the versatility of such compounds in synthetic chemistry (Menteşe et al., 2015).

Biochemical Applications

  • Antimicrobial Activities : The synthesis of eperezolid-like molecules from derivatives of 4-(4-phenylpiperazin-1-yl)aniline showed high anti-Mycobacterium smegmatis activity, indicating the potential of these compounds in antimicrobial research (Yolal et al., 2012).
  • Hypoxic-Cytotoxic Agents : New quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, with piperazine and aniline structures similar to 4-(4-Propylpiperazin-1-yl)aniline, were synthesized and showed promise as hypoxic-cytotoxic agents in medical research (Ortega et al., 2000).

Material Science and Electroluminescence

  • Electroluminescent Properties : Research into compounds with structures similar to 4-(4-Propylpiperazin-1-yl)aniline, such as N,N-diphenyl-4-(2-phenylpyrimido[1,2-b]indazol-4-yl)aniline, demonstrated their potential in electroluminescent applications, highlighting their relevance in material science and electronics (Jin et al., 2020).

Pharmacological Relevance

  • Analgesic and Anesthetic Agents : Derivatives of 4-(4-Propylpiperazin-1-yl)aniline, like 4-phenyl-4-anilidopiperidines, were studied for their potential as potent opioid analgesic and anesthetic agents, showcasing the pharmacological importance of such compounds (Kudzma et al., 1989).

Medical Imaging and Diagnostics

  • Imaging Radiopharmaceuticals : Research on 1-carboxamidino-4-phenylpiperazine, a compoundrelated to 4-(4-Propylpiperazin-1-yl)aniline, highlighted its potential as a radiopharmaceutical for adrenal and myocardial imaging. This application demonstrates the relevance of such compounds in diagnostic imaging and medical research (Hanson, 1982).

Cancer Therapy

  • G-Quadruplex Stabilizers in Cancer Therapy : A study utilizing 4-(4-methylpiperazin-1-yl)aniline, a related molecule, for the SAR-guided design of compounds, identified potent stabilizers of c-MYC G-quadruplex, an approach that could be significant in anticancer therapy (Pomeislová et al., 2020).

Energy and Solar Cell Applications

  • Electrochemical Applications in Solar Cells : The electrochemical synthesis of novel polymers based on derivatives of 4-(4-Propylpiperazin-1-yl)aniline demonstrated applications in dye-sensitized solar cells, suggesting their utility in renewable energy technologies (Shahhosseini et al., 2016).

Synthesis and Chemical Reactions

  • Three-Component Chemical Reactions : The compound's utility in complex chemical synthesis was highlighted in a study where it was used in a three-component reaction involving arynes, amines, and nucleophiles. This showcases the compound's versatility in advanced chemical synthesis (Min et al., 2018).

Electropolymerization

  • Electropolymerization for Conductive Surfaces : The use of 4-azidoaniline, a structurally similar compound, in electropolymerization for functionalization of conductive surfaces indicates potential applications in electronics and material sciences (Coates et al., 2012).

Antihistaminic Agents

  • Development of Antihistaminic Agents : A series of novel compounds derived from 4-(4-Propylpiperazin-1-yl)aniline displayed significant antihistaminic activity, emphasizing the compound's pharmacological potential (Alagarsamy & Parthiban, 2014).

Structural and Medicinal Chemistry

  • Structural Studies for Medicinal Applications : Detailed structural studies of 4-n-propylpiperazine derivatives, related to 4-(4-Propylpiperazin-1-yl)aniline, were conducted for potential use as non-imidazole histamine H3 antagonists in medicinal chemistry [(Olczak et al., 2021)](https://consensus.app/papers/structures-4npropyl-piperazines-nonimidazole-histamine-olczak/4bcc9b924b605ef1a87b8d964f595f2f/?utm_source=chatgpt).

Anticonvulsant Research

  • Anticonvulsant Activity : Compounds synthesized from aniline derivatives, akin to 4-(4-Propylpiperazin-1-yl)aniline, were evaluated for their anticonvulsant activities, demonstrating the potential of such compounds in treating seizures and epilepsy (Siddiqui & Ahsan, 2009).

Hybrid Anticonvulsant Agents

  • Hybrid Molecules as Anticonvulsant Agents : Research on hybrid molecules combining aspects of ethosuximide, levetiracetam, and lacosamide with structures related to 4-(4-Propylpiperazin-1-yl)aniline showed broad-spectrum anticonvulsant activity, indicating their potential as new antiepileptic drugs (Kamiński et al., 2015).

Antimicrobial Synthesis

  • Antimicrobial Synthesis : The use of silica-bonded propylpiperazine-N-sulfamic acid as a catalyst for synthesizing derivatives of 4-(4-Propylpiperazin-1-yl)aniline demonstrated their application in developing antimicrobial agents (Ghashang et al., 2015).

Catalysis in Organic Synthesis

  • Catalysis in N-(cyclo)alkylation : Ruthenium-complex catalyzed reactions involving aromatic amines and diols, including compounds similar to 4-(4-Propylpiperazin-1-yl)aniline, highlight the role of such compounds in catalyzing significant organic synthesis processes (Koten, Abbenhuis, & Boersma, 1998).

Safety And Hazards

“4-(4-Propylpiperazin-1-yl)aniline” should be handled with care to avoid dust formation, inhalation of mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

4-(4-propylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-2-7-15-8-10-16(11-9-15)13-5-3-12(14)4-6-13/h3-6H,2,7-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSNDANPCWHFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429361
Record name 4-(4-propylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Propylpiperazin-1-yl)aniline

CAS RN

927998-85-4
Record name 4-(4-propylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429361
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the method described above for the synthesis of 4-(4-isopentylpiperazin-1-yl)aniline, treatment of 1-(4-nitrophenyl)-4-propylpiperazine (1.0 g, 4.01 mmol) with H2 and 10% Pd/C provided crude 4-(4-propylpiperazin-1-yl)aniline (0.99 g, 118% recovery due to incomplete removal of the solvent, >80% purity as determined by LC/MS analysis @ UV 254 nm detection,). The crude product is used in the next step without further purification. LCMS-ESI (m/z): calcd for C13H21N3, 219; [M+H]+ found, 220.
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4-(4-isopentylpiperazin-1-yl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Jeon, SY Jang, EJ Kwak, SH Lee, JY Byun… - European Journal of …, 2023 - Elsevier
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